molecular formula C18H15N3O2S B2725474 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034451-58-4

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2725474
CAS No.: 2034451-58-4
M. Wt: 337.4
InChI Key: IPGQWHDGMXBNPK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzofuran-2-carboxamide . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Carboxamides are organic compounds characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as naphtho[1,2-b]furan-2-carboxamides have been synthesized and studied . These compounds were found to serve as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzofuran core with a carboxamide group attached at the 2-position and a thiophen-3-yl-1H-pyrazol-1-yl ethyl group attached to the nitrogen of the carboxamide .

Scientific Research Applications

Thiophene Derivatives

Thiophene derivatives have been reviewed for their therapeutic properties, indicating a wide range of biological activities. The structure-activity relationships of thiophene derivatives reveal no consistent pattern of superiority among molecular structures when exchanging the 2-thienyl moiety or replacing the thiophene ring with various aromatic rings. However, these derivatives show potential in drug discovery and development due to their diverse therapeutic properties (Drehsen & Engel, 1983).

Pyrazole Heterocycles

Pyrazole moiety plays a crucial role in many biologically active compounds, acting as a pharmacophore. Pyrazole derivatives have exhibited widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole appended heterocyclic skeletons has been achieved under different conditions, highlighting the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Benzofuran Derivatives

Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The synthesis of benzofuran derivatives has been a focus of recent research, with novel methods for constructing benzofuran rings being discovered. These compounds have attracted attention for their potential applications in drug discovery as natural drug lead compounds (Miao et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been found to act as antagonists for the melanin concentrating hormone receptor 1 (MCH-R1) . MCH-R1 is known to play a physiological role in the regulation of feeding and energy homeostasis .

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(17-11-13-3-1-2-4-16(13)23-17)19-7-9-21-8-5-15(20-21)14-6-10-24-12-14/h1-6,8,10-12H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGQWHDGMXBNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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